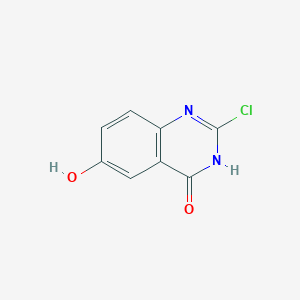

2-Chloro-6-hydroxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O2 |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

2-chloro-6-hydroxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-10-6-2-1-4(12)3-5(6)7(13)11-8/h1-3,12H,(H,10,11,13) |

InChI Key |

VFLRMJSHSQGSFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC(=N2)Cl |

Origin of Product |

United States |

Structural Modification and Derivatization Strategies for 2 Chloro 6 Hydroxyquinazolin 4 3h One Analogues

Chemical Transformations at the Quinazolinone Core

The reactivity of the 2-Chloro-6-hydroxyquinazolin-4(3H)-one core is primarily centered around two key functional groups: the chloro group at the C-2 position and the hydroxyl group at the C-6 position. These sites offer opportunities for extensive chemical modifications.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom at the 2-position of the quinazolinone ring is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, significantly altering the molecule's properties.

One of the most common transformations involves the reaction with various amines to produce 2-amino-quinazolin-4(3H)-one derivatives. For instance, heating 2-chloroquinazolin-4(3H)-ones with variously substituted anilines in a solvent like dimethylformamide (DMF) yields the corresponding 2-amino-quinazolin-4(3H)-one analogues. nih.gov This approach is fundamental in creating libraries of compounds for screening biological activities. The reaction conditions can be tailored, but generally involve heating the reactants to facilitate the substitution. nih.gov

Thiol groups are also effective nucleophiles for displacing the C-2 chlorine. The introduction of thiol or substituted thiol moieties has been shown to be essential for conferring antimicrobial activities in some quinazolinone derivatives. nih.gov The reaction with thiols, such as glutathione (B108866) or cysteine, can sometimes proceed through complex mechanisms, including free radical pathways, especially in biological systems. nih.govnih.gov

The following table provides examples of nucleophilic substitution reactions at the 2-position of the quinazolinone core.

| Reactant | Nucleophile | Resulting Functional Group at C-2 | Reference |

| This compound | Anilines | Substituted Amino | nih.gov |

| This compound | Thiols | Thioether | nih.gov |

| This compound | Piperidine (B6355638) | Piperidinyl | researchgate.net |

| This compound | Hydrazine Hydrate | Hydrazinyl | researchgate.net |

Derivatization and Functionalization of the Hydroxyl Group

The hydroxyl group at the 6-position provides another key site for structural modification. This group can be derivatized through reactions such as etherification or esterification to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

O-alkylation to form ether derivatives is a common strategy. For example, reacting the hydroxyl group with alkyl halides in the presence of a base can yield the corresponding alkoxy-quinazolinones. chemmethod.com This modification can influence the compound's interaction with biological targets and its metabolic stability. Esterification, through reaction with acyl chlorides or anhydrides, is another viable route for functionalization. nih.gov These modifications can impact the compound's absorption and distribution characteristics.

Condensation Reactions for Scaffold Extension

Condensation reactions provide a powerful tool for extending the quinazolinone scaffold, leading to more complex, hybrid molecules. These reactions can involve either the existing functional groups or the quinazolinone ring itself. For example, the amino group, once introduced at the C-2 position, can undergo condensation with aldehydes or ketones to form Schiff bases, which can then be further modified. nih.gov Similarly, condensation of 3-amino-quinazolin-4(3H)-ones with aromatic aldehydes has been used to create acylhydrazone quinazolines with significant antimicrobial activity. nih.gov These strategies allow for the "splicing" of different pharmacophores onto the quinazolinone core, potentially leading to compounds with dual or enhanced biological activities. nih.gov

Rational Design of Substituent Effects for Modulated Bioactivity

Influence of Halogen Substituents (e.g., Chlorine, Fluorine) at Various Positions

The introduction of halogen atoms, such as chlorine, fluorine, or iodine, at various positions on the quinazolinone ring system is a widely used strategy in medicinal chemistry. Halogens can influence a molecule's lipophilicity, electronic properties, and conformation, thereby affecting its bioactivity. rsc.org

Structure-activity relationship studies have consistently shown that the presence of halogens at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activities. nih.gov For example, substitution with iodine at these positions has been found to significantly improve antibacterial activity, partly by increasing the lipophilicity of the molecule. nih.gov In the context of antiviral research, derivatives such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one have shown potent activity against coronaviruses. nih.gov The position and type of halogen are critical; for instance, some studies on antifungal quinazolinones found that chloro-substituted compounds were more effective against certain fungal species, while cyano-substituted analogues were better against others. mdpi.com

The following table summarizes the observed effects of halogen substitutions on the bioactivity of quinazolinone derivatives.

| Position of Halogen | Halogen Type | Observed Effect on Bioactivity | Target/Activity | Reference |

| 6, 8 | Iodine | Increased antibacterial activity | Antibacterial | nih.gov |

| 7 | Chlorine | Potent anti-SARS-CoV-2 activity | Antiviral | nih.gov |

| 6 | Iodine | Detrimental to activity | Antimicrobial | nih.gov |

| Phenyl ring at C-2 | Chlorine | Better antifungal activity | Antifungal | mdpi.com |

| Phenyl ring at C-3 | Fluorine, Chlorine | Higher anti-cancer activity | Anticancer | nih.gov |

Role of Hydroxyl and Other Oxygenated Groups on Structural Conformation and Reactivity

The hydroxyl group at the C-6 position, and other oxygenated groups like methoxy (B1213986), play a significant role in determining the structural conformation and reactivity of quinazolinone derivatives, which in turn impacts their biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

For example, the presence of a hydroxyl group at the 5-position, as seen in 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one, was found to confer potent anti-SARS-CoV-2 activity. nih.gov In other studies, hydroxyl groups at the ortho or meta positions of an attached phenyl ring were important for enhancing activity against both bacterial and fungal species. nih.gov The ability of the hydroxyl group to influence the electronic nature of the aromatic system and to participate in key binding interactions is fundamental to its effect on bioactivity. The conversion of a hydroxyl group to a methoxy group can also have significant effects, often altering the molecule's solubility and how it is metabolized, while still potentially contributing to binding through steric and electronic effects. nih.gov

Impact of Nitrogen-Containing Substituents and Heterocyclic Ring Fusions

The introduction of nitrogen-containing substituents and the fusion of additional heterocyclic rings to the quinazolinone framework are key strategies in the development of new bioactive molecules. These modifications can significantly influence the compound's pharmacological profile.

Nitrogen-containing heterocycles are a cornerstone in the development of new drugs. researchgate.net The fusion of rings to the pyrimidine (B1678525) portion of the quinazoline (B50416) core is a common approach, with many quinazolinone alkaloids belonging to this class of compounds. researchgate.net For instance, the introduction of a pyrrole (B145914) or piperidine ring fused to the pyrimidine moiety creates a large family of heterocycles with diverse biological activities. researchgate.net

The substitution at the 3-position of the quinazolinone ring with alkyl, aryl, or heteroaryl groups has been shown to be favorable for various biological activities. Furthermore, the fusion of a 1,2,3-triazole ring to the quinazolinone scaffold has resulted in hybrids with potent α-glucosidase inhibitory activity, suggesting potential applications as anti-diabetic agents. researchgate.net

| Modification Strategy | Resulting Structure/Hybrid | Observed Biological Activity | Reference |

| Fusion of Pyrrole/Piperidine Ring | Pyrrolo[2,1-b]quinazoline / Piperidino-fused quinazolinone | Diverse biological activities | researchgate.net |

| Substitution at 3-position | 3-Aryl/heteroaryl quinazolinones | Antimicrobial, anti-inflammatory, anticancer | |

| Fusion of 1,2,3-Triazole Ring | Quinazolinone-1,2,3-triazole hybrids | Potent α-glucosidase inhibition | researchgate.net |

Development of Hybrid and Conjugate Molecular Architectures

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacologically active scaffolds into a single molecule. nih.gov This approach can lead to compounds with improved potency, dual-action mechanisms, or enhanced selectivity.

Quinazolinone-Thiazolidinone Hybrid Systems

The combination of the quinazolinone and thiazolidinone rings has yielded hybrid molecules with significant biological potential. Thiazolidinone derivatives themselves are known for a broad spectrum of activities, and their incorporation into a quinazolinone structure can result in superior potency. For example, a series of quinazolinone-based 5-arylidene-2-((2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl)amino)thiazol-4(5H)-ones were synthesized and screened for their in vitro antimicrobial activity. Another study reported the synthesis of quinazoline-thiazolidinone hybrids and their evaluation for cytotoxic activities against cancer cell lines. mdpi.com

| Hybrid System | Key Structural Feature | Noted Biological Activity | Reference |

| Quinazolinone-Thiazolidinone | Ethyl bridge linkage | Antimicrobial, Antituberculosis | |

| Quinazolinone-Thiazolidinone | Phenyl ring on thiazolidinone | Cytotoxic (Anticancer) | mdpi.com |

Quinazoline-Quinazolinone Hybrid Scaffolds

The hybridization of a quinazoline moiety with a quinazolinone core represents another promising avenue for developing new therapeutic agents. Both quinazoline and quinazolinone scaffolds possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The combination of these two privileged structures can lead to synergistic effects and novel mechanisms of action. Research has focused on synthesizing these hybrids and evaluating their biological activities, with the aim of developing new lead compounds for various diseases. nih.govnih.gov

Isoquinoline-Tethered Quinazoline Derivatives

The development of isoquinoline-tethered quinazoline derivatives has been a key strategy in targeting specific cellular pathways, such as those involving human epidermal growth factor receptor 2 (HER2). nih.govrsc.org By replacing a quinoline (B57606) moiety with an isoquinoline, researchers have been able to significantly improve selectivity for HER2 over the epidermal growth factor receptor (EGFR). nih.govrsc.org These novel derivatives have demonstrated enhanced cellular activity and anti-proliferative effects against HER2-dependent cancer cells. nih.govrsc.org Further modifications, such as the introduction of a triazole moiety via click chemistry, have led to compounds with excellent activity in cancer cell lines. nih.gov

| Derivative | Key Modification | Enhanced Property | Reference |

| Isoquinoline-tethered quinazoline | Bioisosteric replacement of quinoline with isoquinoline | Improved HER2 selectivity over EGFR | nih.govrsc.org |

| Isoquinoline derivative with triazole | Introduction of a triazole moiety | Excellent activity in SKBR3 cells | nih.gov |

Formation of Metal-Ligand Complexes with Quinazolinone Ligands

Quinazolinone derivatives can act as ligands, forming stable complexes with various metal ions. researchgate.netorientjchem.org This coordination can significantly enhance the biological activity of the parent ligand. researchgate.net Studies have reported the synthesis and characterization of complexes with transition metals such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.netorientjchem.orgresearchgate.net These metal chelates have been investigated for their antifungal and antimicrobial activities. researchgate.netresearchgate.net The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), with the geometry of the complex depending on the metal ion. researchgate.net For example, octahedral geometries have been proposed for Co(II), Ni(II), and Mn(II) complexes, while a distorted octahedral geometry is suggested for Cu(II) and a tetrahedral geometry for Zn(II). researchgate.net

| Metal Ion | Proposed Geometry | Investigated Activity | Reference |

| Co(II), Ni(II), Mn(II) | Octahedral | Antifungal | researchgate.net |

| Cu(II) | Distorted Octahedral | Antifungal, Antimicrobial | researchgate.netresearchgate.net |

| Zn(II) | Tetrahedral | Antifungal, Antimicrobial | researchgate.netresearchgate.net |

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 6 Hydroxyquinazolin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For 2-Chloro-6-hydroxyquinazolin-4(3H)-one, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the N-H proton of the quinazolinone core, and the O-H proton of the hydroxyl group. The specific chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern. However, no experimentally obtained ¹H NMR spectra for this specific compound are available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing data on the number of chemically non-equivalent carbons and their electronic environments. A spectrum for this compound would display unique signals for each of the carbon atoms in the quinazoline (B50416) ring system, including those bearing the chloro and hydroxyl substituents, as well as the carbonyl carbon. This analysis is fundamental for confirming the carbon skeleton of the molecule. As with ¹H NMR, no published experimental ¹³C NMR data could be located for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing clues to its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like quinazolinones. In an ESI-MS experiment, this compound would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. This would confirm the molecular mass of the compound. Specific m/z values from experimental analysis are not available.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. An HRMS analysis of this compound would provide definitive confirmation of its molecular formula, C₈H₅ClN₂O₂. No published HRMS data for this compound could be found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy are used to identify functional groups and analyze the electronic properties of molecules.

Infrared (IR) Spectroscopy : This technique identifies the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the O-H bond (hydroxyl), the C=O bond (carbonyl), C-Cl bond, and various C=C and C-N bonds within the aromatic and heterocyclic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would indicate the presence of conjugated systems. The spectrum, showing wavelength of maximum absorbance (λ_max), is characteristic of the compound's specific electronic structure.

Detailed experimental data from IR and UV-Vis analyses for this compound are not present in the surveyed scientific literature.

Computational Chemistry and Theoretical Studies of 2 Chloro 6 Hydroxyquinazolin 4 3h One

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 2-Chloro-6-hydroxyquinazolin-4(3H)-one, to the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, numerous studies on structurally related quinazolinone derivatives highlight the potential of this scaffold to interact with a wide array of biological targets. For instance, various 2,3-disubstituted-4(3H)-quinazolinones have been docked against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov These studies have shown that the quinazolinone core can fit within the enzyme's binding site, with substituents at positions 2 and 3 forming crucial interactions with key amino acid residues. nih.gov

Similarly, quinazolinone derivatives have been investigated as potential inhibitors of DNA gyrase, an essential bacterial enzyme. nih.gov Docking simulations of these compounds into the DNA gyrase active site have revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov Other studies have successfully employed virtual screening and molecular docking to identify quinazolinone-based inhibitors for targets such as Janus kinase 2 (JAK2), a protein implicated in tumor growth. nih.gov In these studies, the quinazoline (B50416) template typically occupies a hydrophobic pocket, with specific substitutions forming hydrogen bonds with the protein backbone. nih.gov

The insights from these studies on related compounds allow for the formulation of hypotheses about the potential interactions of this compound with various protein targets. The chloro group at the 2-position and the hydroxyl group at the 6-position would be expected to significantly influence its binding profile, potentially forming specific hydrogen bonds and halogen bonds within a target's active site.

Table 1: Representative Molecular Docking Interactions of Quinazolinone Derivatives with Biological Targets

| Quinazolinone Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interactions | Reference |

| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | Arg513, His90, Ser530 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Quinazolinone Schiff bases | DNA Gyrase | - | - | nih.gov |

| C-1 substituted quinazolines | JAK2 | Leu856, Leu855, Ala880, Leu932, Gly935, Arg980 | Hydrophobic, Hydrogen Bonding | nih.gov |

| Thioxoquinazolin-4(3H)-one derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Gln131, Tyr332 | Hydrogen Bonding, Pi-Alkyl | scispace.com |

| Quinazolin-2,4-dione analogues | COVID-19 Main Protease (Mpro) | - | Hydrogen Bonding | ekb.eg |

Note: This table presents generalized findings from studies on various quinazolinone derivatives and is intended to be illustrative of the types of interactions this chemical class can form.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule like this compound. These methods can elucidate its electronic structure, conformational preferences, and chemical reactivity.

A crystallographic study of the closely related 2-chloroquinazolin-4(3H)-one has shown that the quinazoline ring system is nearly planar. nih.gov This planarity is a key structural feature that influences how the molecule interacts with its environment. Quantum chemical calculations can further refine this understanding by mapping the potential energy surface and identifying the most stable conformations in different environments (e.g., in the gas phase or in a solvent).

Theoretical studies on other substituted quinazolinones have demonstrated the utility of these methods. For example, DFT and time-dependent DFT (TD-DFT) have been used to study the excited-state intramolecular proton transfer (ESIPT) properties of 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one. acs.org These calculations revealed how atomic substitutions influence the hydrogen bonding and electronic spectra of the molecule. acs.org Such studies are crucial for designing molecules with specific photophysical properties, for instance, for use as sunscreens or fluorescent probes. acs.org

For this compound, quantum chemical calculations could provide valuable data on:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground and excited states.

Electronic Properties: Determining the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity and spectroscopic behavior.

Vibrational Frequencies: Calculating the infrared and Raman spectra to aid in the experimental characterization of the compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

DFT is a particularly effective method for investigating the mechanisms of chemical reactions. By mapping the reaction pathway and calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of how a reaction proceeds.

For this compound, DFT could be applied to study a variety of reactions, such as nucleophilic substitution at the 2-position, which is a common strategy for synthesizing diverse quinazolinone libraries. Understanding the reaction mechanism, including the activation energies and the nature of the transition states, can help in optimizing reaction conditions and predicting the feasibility of synthesizing new derivatives.

In Silico Screening and Virtual Library Design for Drug Discovery and Lead Optimization

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested experimentally.

The this compound scaffold can serve as a starting point for the design of a virtual library. By computationally adding a variety of substituents at different positions on the quinazolinone ring, a large and diverse library of virtual compounds can be generated. This library can then be screened against the three-dimensional structure of a chosen biological target using molecular docking. The results of the virtual screen can identify a smaller subset of compounds with a high predicted binding affinity, which can then be prioritized for synthesis and biological evaluation.

Studies have demonstrated the successful application of virtual screening for the discovery of quinazolinone-based inhibitors. For example, virtual screening of chemical libraries has led to the identification of novel quinazoline derivatives as JAK2 inhibitors. nih.gov More recently, a virtual screening campaign was used to identify a fumiquinazolinone alkaloid as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), and this was followed by the generation and screening of a large combinatorial library of derivatives to find candidates with even stronger affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between a set of calculated molecular properties (descriptors) of a series of compounds and their experimentally determined activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. nih.gov

For the development of new therapeutic agents based on the this compound scaffold, QSAR can be a valuable tool. A series of derivatives could be synthesized, and their biological activity against a specific target could be measured. Then, a wide range of molecular descriptors for these compounds could be calculated, including:

Topological descriptors: Describing the connectivity of atoms in the molecule.

Geometrical descriptors: Describing the 3D shape of the molecule.

Electronic descriptors: Describing the electronic properties, such as charge distribution and polarizability.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model can be constructed that links these descriptors to the observed biological activity. nih.gov Such models can then be used to predict the efficacy of other, yet to be synthesized, derivatives of this compound, thereby guiding the design of more potent compounds. frontiersin.org

Several QSAR studies have been successfully performed on various classes of quinazolinone derivatives to model their anticancer and other biological activities. nih.govrsc.orgnih.gov These studies have identified key structural features and physicochemical properties that are important for the activity of these compounds.

Table 2: Example of a 2D-QSAR Model for Quinazoline Derivatives

| Model Type | Statistical Method | Key Descriptors | Correlation Coefficient (R²) | Reference |

| Linear | Heuristic Method | Molecular descriptors related to structure and electronics | - | frontiersin.org |

| Non-linear | Gene Expression Programming | - | - | frontiersin.org |

| 3D-QSAR | CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | 0.987 | frontiersin.org |

Note: This table provides an example of the types of QSAR models and their statistical parameters that have been developed for quinazoline derivatives. The specific descriptors and their coefficients would be unique to each model and dataset.

Mechanistic Insights into the Biological Activities of 2 Chloro 6 Hydroxyquinazolin 4 3h One Derivatives

Molecular Mechanisms of Anticancer Activity

The anticancer properties of 2-Chloro-6-hydroxyquinazolin-4(3H)-one derivatives are multifaceted, involving the disruption of several key pathways that are crucial for the growth and survival of cancer cells.

Kinase Pathway Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), PI3K, PAK4)

A primary mechanism by which quinazolinone derivatives exert their anticancer effects is through the inhibition of protein kinases, which are pivotal regulators of cell signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibition. mdpi.com Many derivatives function as ATP-competitive inhibitors, blocking the receptor's tyrosine kinase activity. nih.gov This inhibition disrupts downstream signaling cascades that control cell proliferation, survival, migration, and differentiation. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold, in particular, is known to interact with the ATP binding site of EGFR. mdpi.com Dual inhibition of both EGFR and other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), by a single quinazolinone molecule is a common and effective strategy. mdpi.comnih.gov This dual action not only hinders tumor cell proliferation but also suppresses angiogenesis, a critical process for tumor growth. nih.gov

Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT signaling pathway is a crucial mediator of cell growth and survival, and its abnormal activation is common in many cancers. acs.org Certain quinazolin-4(3H)-one derivatives have been developed as potent multi-targeted inhibitors that act on the PI3K pathway. For instance, compound 9a , a 6-(2-amino-1H-benzo[d]imidazol-6-yl)-quinazolin-4(3H)-one derivative, demonstrated significant inhibitory activity against PI3Kα with an IC50 value of 13.12 nM. nih.gov This inhibition contributes to the compound's ability to induce cell cycle arrest and apoptosis. nih.gov

p21-Activated Kinase 4 (PAK4): PAK4 is a serine/threonine kinase that plays a critical role in cancer progression, particularly in cell migration and invasion. nih.gov A novel class of PAK4 inhibitors based on a 4-aminoquinazoline-2-carboxamide scaffold has been identified. nih.gov The lead compound, 31 (CZh226) , showed high selectivity and potency for PAK4, and was found to inhibit the migration and invasion of A549 tumor cells by blocking PAK4-directed downstream signaling pathways, including the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. nih.gov

| Compound ID | Target Kinase(s) | IC50 | Key Findings | Reference |

| 9a | Aurora A, PI3Kα | 10.19 nM (Aurora A), 13.12 nM (PI3Kα) | Potent dual inhibitor, induces G2/M arrest and apoptosis in NSCLC cells. | nih.gov |

| 31 (CZh226) | PAK4 | - | Potently inhibited migration and invasion of A549 tumor cells by regulating PAK4-directed pathways. | nih.gov |

| Compound 4 | EGFR, VEGFR-2 | - | Showed comparable EGFR/VEGFR-2 inhibitory activity to control drugs and induced apoptosis. | mdpi.com |

Cell Cycle Modulation and Apoptosis Induction Pathways

Disrupting the cell cycle and inducing programmed cell death (apoptosis) are hallmark mechanisms of effective anticancer agents. Quinazolinone derivatives achieve this through multiple intricate pathways.

Many derivatives cause cell cycle arrest at various phases. For example, some compounds halt the cell cycle at the G1 phase, while others induce arrest at the S phase or the G2/M phase. mdpi.comnih.gov A derivative known as BIQO-19 was found to inhibit Aurora kinase A, a key cell cycle regulator, leading to a significant G2/M phase arrest in non-small cell lung cancer cells. nih.gov Similarly, other quinazolinone derivatives that inhibit tubulin polymerization also cause cell cycle arrest at the G2/M checkpoint. rsc.org

Apoptosis is induced via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Intrinsic Pathway: This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 balance leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade, including initiator caspase-9 and effector caspase-3. nih.govrsc.org

Extrinsic Pathway: Some derivatives can also trigger the extrinsic pathway, which involves the activation of caspase-8. rsc.org

The tumor suppressor protein p53 is another critical factor in this process, as its activation can inhibit cell proliferation and lead to cell death. nih.gov The cleavage of Poly(ADP-ribose) polymerase (PARP), a marker of apoptosis, is also observed following treatment with these compounds. benthamdirect.com

| Derivative Type | Cell Cycle Phase Arrest | Apoptosis Pathway | Key Mediators | Reference |

| 2-Sulfanylquinazolin-4(3H)-one | S Phase | Intrinsic | Caspase-3, Caspase-9, Bax, Bcl-2 | nih.gov |

| Quinazolinone Schiff base | - | Intrinsic & Extrinsic | Cytochrome c, Caspase-9, Caspase-3/7, Caspase-8 | rsc.org |

| BIQO-19 | G2/M Phase | - | Aurora Kinase A | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | G2/M Phase | - | Tubulin Polymerization Inhibition | rsc.org |

Disruption of Microtubule Polymerization and Dynamics

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division, making it an attractive target for anticancer drugs. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as potent inhibitors of tubulin polymerization. rsc.org

Molecular modeling studies suggest that these compounds bind to the colchicine (B1669291) binding site on tubulin. This interaction disrupts the dynamic assembly and disassembly of microtubules, which is critical for their function. The inhibition of tubulin polymerization leads to a cascade of events, including the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. rsc.org For example, compound 39 , a 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, exhibited potent, sub-micromolar cytotoxicity against a broad panel of human cancer cell lines and induced G2+M cell cycle arrest, an effect indicative of tubulin polymerization inhibition. rsc.org

Inhibition of Tumor Progression-Related Enzymes (e.g., Dihydrofolate Reductase, Poly(ADP-ribose) polymerase (PARP))

Targeting enzymes that are vital for the synthesis of nucleic acids and for DNA repair is another key anticancer strategy employed by quinazolinone derivatives.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of purines and thymidylate, which are essential building blocks for DNA replication. Inhibiting DHFR leads to a depletion of these precursors, causing cell cycle arrest (primarily at the S phase) and apoptosis. nih.gov Several 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been developed as potent DHFR inhibitors, with some proving to be 4-8 times more active than the classical DHFR inhibitor, Methotrexate. benthamdirect.com Compound 3e was identified as a potent inhibitor of human DHFR with an IC50 of 0.527 µM and was shown to arrest the cell cycle at the S phase. nih.gov

Poly(ADP-ribose) polymerase (PARP): PARP-1 is an enzyme critical for the repair of single-strand DNA breaks. rsc.org Inhibiting PARP in cancer cells, especially those with pre-existing defects in other DNA repair pathways (like BRCA mutations), can lead to synthetic lethality. A series of quinazoline-2,4(1H,3H)-dione and 4-hydroxyquinazoline (B93491) derivatives have been designed as PARP-1 inhibitors, with some exhibiting IC50 values in the nanomolar range. rsc.org Compound BP44 , for example, was developed as a dual inhibitor of PARP1 and the bromodomain-containing protein 4 (BRD4), leading to cell cycle arrest and DNA damage in triple-negative breast cancer cells.

Suppression of Tumor Cell Migration, Invasion, and Angiogenesis

The spread of cancer to distant organs, known as metastasis, is a major cause of mortality. Quinazolinone derivatives can interfere with this process by inhibiting migration, invasion, and angiogenesis.

The inhibition of kinase pathways, as discussed previously, plays a direct role here. The suppression of EGFR and VEGFR-2 signaling disrupts pathways that stimulate not only tumor cell proliferation but also local invasion and angiogenesis. nih.gov VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.gov

Furthermore, specific inhibition of kinases like PAK4 by quinazoline derivatives has been shown to potently block tumor cell migration and invasion. nih.gov This is achieved by disrupting the downstream signaling cascades that regulate the cytoskeletal rearrangements and matrix degradation required for cell movement, such as the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways. nih.gov

Mechanistic Studies of Antimicrobial Activity

In addition to their anticancer effects, quinazolin-4(3H)-one derivatives exhibit significant antimicrobial activity. The primary mechanism underlying their antibacterial action is the inhibition of bacterial DNA synthesis.

This is achieved through the targeting of essential bacterial enzymes known as topoisomerases, specifically DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By promoting the cleavage of bacterial DNA gyrase, these compounds lead to the accumulation of DNA breaks and ultimately, bacterial cell death. nih.gov

Several studies have confirmed this mechanism. For instance, potent quinazolin-4(3H)-one hydrazone derivatives showed significant inhibitory activity against E. coli DNA gyrase, with IC50 values in the low micromolar range. Molecular docking studies have further elucidated the binding interactions of these compounds within the enzyme's active site, supporting their role as DNA gyrase inhibitors. Additionally, the inhibition of bacterial DHFR by certain quinazolinone derivatives also contributes to their antimicrobial properties by blocking the synthesis of essential nucleic acid precursors. nih.gov

Antibacterial Mechanisms Against Specific Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

The emergence of multidrug-resistant bacteria, particularly MRSA, necessitates the development of novel antibacterial agents. Quinazolinone derivatives have shown promise in this arena, with a mechanism that can circumvent existing resistance pathways.

Research into 4(3H)-quinazolinone antibacterials has revealed a significant mode of action against MRSA through the inhibition of penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the synthesis of the bacterial cell wall. MRSA's resistance to beta-lactam antibiotics is primarily due to its expression of PBP2a, an altered PBP with a low affinity for these drugs. nih.gov

Notably, certain 4(3H)-quinazolinone derivatives have been shown to inhibit both PBP1 and PBP2a in MRSA. nih.gov The mechanism for PBP2a inhibition is particularly intriguing, as it involves binding to an allosteric site on the enzyme, distinct from the active site targeted by beta-lactams. nih.gov This allosteric binding induces conformational changes that lead to the opening of the PBP2a active site, rendering it susceptible to inhibition. nih.gov This represents a novel approach to overcoming MRSA's primary resistance mechanism.

Furthermore, the broader quinoline (B57606) class, from which quinazolinones are derived, has been shown to inhibit bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase. eco-vector.com This dual potential for targeting both cell wall synthesis and DNA replication suggests that quinazolinone derivatives could be robust antibacterial agents with a lower propensity for the development of resistance.

A series of new 3-phenylquinazolin-4(3H)-one derivatives demonstrated potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov Several of these compounds were also found to be active against multidrug-resistant S. aureus (MDR-S. aureus), including vancomycin-resistant strains (VRSA). nih.gov

| Compound Derivative | Target Pathogen | Observed MIC | Key Mechanistic Insight |

| 4(3H)-quinazolinone analogue | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | Inhibition of PBP1 and allosteric binding to PBP2a, leading to active site opening. nih.gov |

| 3-phenylquinazolin-4(3H)-one derivatives (4c, 4e, 4g) | Multidrug-Resistant Staphylococcus aureus (MDR-S. aureus) and Vancomycin-Resistant S. aureus (VRSA) | 0.125-8 µg/mL | Potent inhibitory activity against resistant strains. nih.gov |

| Quinoline derivatives | General Bacteria | Not Specified | Inhibition of DNA gyrase and type IV topoisomerase. eco-vector.com |

Antifungal Action Mechanisms

The quest for novel antifungal agents has led to the investigation of various heterocyclic compounds, including quinazolinone derivatives. While the precise mechanisms of action for this compound derivatives are still being fully elucidated, studies on related structures provide significant clues.

Research has demonstrated that pyrazol-quinazolinone derivatives exhibit notable antifungal and antibacterial properties. mdpi.com The presence of a chlorine atom in the quinazolinone structure has been observed to enhance the inhibitory effect against certain fungi, such as Rhizoctonia solani AG1. mdpi.com This suggests that the chloro-substitution in the target compound is a key feature for its potential antifungal activity.

General mechanisms for antifungal compounds often involve disruption of the fungal cell membrane or inhibition of essential biosynthetic pathways. For instance, studies on other chloro-substituted N-phenylacetamides have pointed towards binding to ergosterol (B1671047) in the fungal plasma membrane as a likely mechanism of action. scielo.br Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell lysis. Another potential mechanism is the inhibition of DNA synthesis, possibly through the inhibition of enzymes like thymidylate synthase. scielo.br

Derivatives of 6,8-dibromo-4(3H)quinazolinone have shown potent in vitro antifungal activity against Candida albicans and Aspergillus flavus, with some compounds exhibiting MICs as low as 0.78 and 0.097 µg/mL, respectively. nih.gov This highlights the potential of halogenated quinazolinones as a class of effective antifungal agents.

| Compound Type | Target Fungi | Observed MIC | Postulated/Observed Mechanism |

| Pyrazol-quinazolinone derivatives | Rhizoctonia solani AG1 | Not Specified | Presence of chlorine enhances inhibitory effect. mdpi.com |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 µg/mL | Binding to ergosterol in the fungal plasma membrane; possible inhibition of DNA synthesis. scielo.br |

| 6,8-dibromo-4(3H)quinazolinone derivative | Candida albicans, Aspergillus flavus | 0.78 µg/mL, 0.097 µg/mL | Potent in vitro antifungal activity. nih.gov |

Antiviral Activity Mechanisms (e.g., against SARS-CoV-2 and MERS-CoV)

The global health crises caused by coronaviruses such as SARS-CoV-2 and MERS-CoV have spurred intensive research into effective antiviral therapies. Derivatives of 2-aminoquinazolin-4(3H)-one have emerged as particularly potent inhibitors of these viruses.

Several newly designed and synthesized 2-aminoquinazolin-4(3H)-one derivatives have demonstrated significant inhibitory effects on both SARS-CoV-2 and MERS-CoV. nih.gov For example, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one exhibited potent anti-SARS-CoV-2 activities with a 50% inhibitory concentration (IC50) of less than 0.25 µM, and anti-MERS-CoV activities with an IC50 of less than 1.1 µM. nih.govnih.gov Importantly, these compounds showed no cytotoxicity at concentrations up to 25 µM. nih.gov

While the precise mode of action is still under investigation, the potent and broad-spectrum activity against coronaviruses suggests that these quinazolinone compounds are promising candidates for further development. eco-vector.com The antiviral activity of these compounds was evaluated using immunofluorescence assays in Vero cells, with remdesivir (B604916) used as a reference compound. eco-vector.com The high selectivity index (CC50/IC50) of these derivatives underscores their potential as selective antiviral agents.

| Compound Derivative | Target Virus | IC50 | CC50 | Selectivity Index (SI) |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 µM | > 25 µM | > 100 |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | MERS-CoV | < 1.1 µM | > 25 µM | > 22.7 |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 µM | > 25 µM | > 100 |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | MERS-CoV | < 1.1 µM | > 25 µM | > 22.7 |

| N-acetyl 2-aminoquinazolin-4-(3H)-one derivative (2b) | SARS-CoV-2 | 0.29 µM | Not Specified | Not Specified |

Comprehensive Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition and Binding Dynamics

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Quinazolinone derivatives have been investigated as inhibitors of these enzymes.

Studies on 3-Amino-2-aryl quinazolin-4(3H)-ones have shown that these compounds act as competitive inhibitors of both bovine and human carbonic anhydrase-II (bCA-II and hCA-II). nih.gov For instance, one derivative, 4d, exhibited Ki values of 13.0 ± 0.013 µM for bCA-II and 14.25 ± 0.017 µM for hCA-II. nih.gov The competitive nature of the inhibition suggests that these compounds likely bind to the active site of the enzyme, competing with the natural substrate. Molecular docking studies have supported these experimental findings, indicating a favorable interaction within the enzyme's active site. nih.gov

Another study on a library of 2-substituted quinazolin-4(3H)-ones identified several compounds with selective inhibitory activity against CA-II. nih.gov For example, compound 22 in this series showed an IC50 value of 61.33 ± 2.38 µM. nih.gov These findings indicate that the quinazolinone scaffold can be effectively tailored to achieve potent and selective inhibition of carbonic anhydrase.

| Compound Derivative | Target Enzyme | Inhibition Constant (Ki) / IC50 | Inhibition Type |

| 3-Amino-2-(aryl) quinazolin-4(3H)-one (4d) | Bovine Carbonic Anhydrase-II (bCA-II) | 13.0 ± 0.013 µM | Competitive |

| 3-Amino-2-(aryl) quinazolin-4(3H)-one (4d) | Human Carbonic Anhydrase-II (hCA-II) | 14.25 ± 0.017 µM | Competitive |

| 2-substituted quinazolin-4(3H)-one (22) | Human Carbonic Anhydrase-II (hCA-II) | IC50 = 61.33 ± 2.38 µM | Not Specified |

Protein-Ligand Interaction Analysis Beyond Computational Modeling

While computational modeling and molecular docking are invaluable tools for predicting protein-ligand interactions, experimental validation is crucial for confirming these interactions and understanding the true binding dynamics. For quinazolinone derivatives, experimental evidence has substantiated their binding to key protein targets.

The antibacterial mechanism of 4(3H)-quinazolinones against MRSA provides a compelling example of experimentally validated protein-ligand interaction. The discovery that these compounds bind to an allosteric site on PBP2a was not merely a computational prediction but was confirmed through biological assays demonstrating the inhibition of the enzyme's function. nih.gov This interaction, which leads to the opening of the active site, is a tangible demonstration of a specific protein-ligand binding event with a clear functional consequence.

Modern drug discovery employs a variety of experimental techniques to determine protein-ligand affinities, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and thermal shift assays (TSA). nih.gov While specific studies detailing the use of these advanced biophysical assays for this compound are not yet widely published, the existing body of research on related quinazolinones provides a strong foundation. The confirmation of PBP2a and carbonic anhydrase inhibition through enzymatic assays serves as indirect but powerful experimental evidence of direct protein-ligand binding. Future work will likely involve the use of more direct binding assays to quantify the affinity and kinetics of these interactions, further elucidating the therapeutic potential of this class of compounds.

Structure Activity Relationship Sar Studies for Optimized Biological Efficacy of 2 Chloro 6 Hydroxyquinazolin 4 3h One Analogues

Systematic Investigation of Positional Effects of Substituents on Activity Profile

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Key positions that have been extensively studied for their impact on the activity profile include positions 2, 3, 4, 6, and 8. nih.govnih.gov

Position 2: The substituent at the 2-position plays a critical role in modulating the biological effects of quinazolinone analogues. The presence of a methyl or thiol group at this position has been found to be essential for antimicrobial activities. nih.gov Furthermore, incorporating a substituted aromatic ring at this position can also be pivotal for biological response. nih.govnih.gov For instance, some studies have shown that a thioalkyl fragment at the C-2 position can increase activity. nih.gov The introduction of different substituents at the 2 and 3 positions can create distinct electronic circumstances, which in turn can affect the lipophilicity and activity of the target molecules. nih.govmdpi.com

Position 3: The N-3 position of the quinazolinone ring is another key site for structural modification. The introduction of various substituents, including substituted aromatic rings, can be crucial for antimicrobial and other biological activities. nih.gov For example, the substitution of heteroaryl and aryl moieties at N-3 has been shown to improve analgesic and anti-inflammatory activities. nih.gov Deactivating functional groups at this position have been linked to enhanced hypotensive efficacy. nih.gov

Position 4: Modifications at the 4-position of the quinazolinone core have been shown to significantly impact biological activity. The presence of an amine or substituted amine at this position is known to enhance potency against bacteria. nih.govnih.gov Developing a lipophilic character at the C-4 position is also considered desirable for achieving novel inhibitory affinity. nih.gov The reactivity of the C-4 position is increased due to the α-nitrogen effect, making it a favorable site for selective chemical reactions like cross-coupling. nih.gov

Positions 6 and 8: The benzene (B151609) ring portion of the quinazolinone scaffold, specifically positions 6 and 8, offers further opportunities for optimizing biological efficacy. The presence of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly improve antibacterial activity. nih.gov Similarly, having electron-rich substituents or halogens at the 6-position can assist in antibacterial potency. nih.gov For anticancer activity, a nitro group at the 6-position and a phenyl ring at the 8-position have been associated with improved potency. nih.gov Larger substituents at the C-8 position have been shown to engage in new interactions with biological targets, improving both affinity and selectivity. researchgate.net

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | Methyl or Thiol group | Essential for antimicrobial activity. | nih.gov |

| 2 | Thioalkyl fragment | Increased activity. | nih.gov |

| 3 | Substituted Aromatic Ring | Important for antimicrobial activity. | nih.gov |

| 3 | Heteroaryl and Aryl moieties | Improved analgesic and anti-inflammatory activities. | nih.gov |

| 4 | Amine or Substituted Amine | Enhanced antibacterial potency. | nih.govnih.gov |

| 6 | Halogen or Electron-rich group | Assists in antibacterial potency. | nih.gov |

| 6, 8 | Halogen (e.g., Iodine) | Significantly improved antibacterial activity. | nih.gov |

| 8 | Phenyl ring | Improved anticancer potency (in conjunction with a nitro group at position 6). | nih.gov |

| 8 | Nitro- and diol-substituents | Improved affinity and selectivity for certain biological targets. | researchgate.net |

Influence of Halogen Substituents on Selectivity and Potency

The introduction of halogen atoms into the quinazolinone scaffold is a well-established strategy to modulate the selectivity and potency of its analogues. The position and nature of the halogen substituent can have a profound impact on the biological activity.

Research has consistently shown that the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can significantly enhance antimicrobial activities. nih.gov For example, the substitution of the main aromatic ring with iodine at these positions has been demonstrated to improve antibacterial efficacy. nih.gov Furthermore, electron-rich substituents or halogens at the 6-position are known to contribute to potency against bacteria. nih.gov

In the context of antiviral activity, specifically against coronaviruses like SARS-CoV-2 and MERS-CoV, halogenated quinazolinone derivatives have shown significant promise. nih.govresearchgate.net One particularly potent compound, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, exhibited strong inhibitory effects against both viruses with minimal cytotoxicity. nih.govresearchgate.net This highlights the importance of multiple halogen substitutions on both the quinazolinone core and the appended phenyl ring for potent antiviral action.

The strategic placement of halogens can also influence the selectivity of chemical reactions during the synthesis of more complex derivatives. For instance, in di- or trihalogenated quinazolinones, the differing reactivity of the halogenated positions can be exploited for site-selective modifications, allowing for the synthesis of polysubstituted analogues with diverse biological properties. nih.govmdpi.com

| Compound | Halogen Substitution | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Quinazolinone derivatives | Iodine at positions 6 and 8 | Antibacterial | Significantly improved antibacterial activity. | nih.gov |

| 6,8-dibromo-quinazolinone derivatives | Bromine at positions 6 and 8 | Antimicrobial | Activity is enhanced by halide substituents at these positions. | |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | Chlorine at position 7 of the quinazolinone and positions 3 and 5 of the phenylamino (B1219803) group | Antiviral (SARS-CoV-2, MERS-CoV) | Showed potent anti-SARS-CoV-2 and anti-MERS-CoV activities. | nih.govresearchgate.net |

| 6-chloro-quinazolin derivatives | Chlorine at position 6 | Antitumor | Demonstrated good activities against various cancer cells. | nih.gov |

Modulatory Role of Hydroxyl and Other Oxygenated Functional Groups on Biological Response

Hydroxyl and other oxygenated functional groups play a significant modulatory role in the biological response of 2-Chloro-6-hydroxyquinazolin-4(3H)-one analogues. The presence and position of these groups can influence various activities, including antioxidant and antiviral properties.

For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group is required, often in conjunction with a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring, particularly in the ortho or para positions. nih.govresearchgate.net The antioxidant activity is further enhanced by the presence of a third phenolic hydroxyl group. nih.gov Dihydroxy-substituted quinazolinones, especially with the second hydroxyl group in the ortho or para position, have shown the most potent radical scavenging activity. nih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring have also demonstrated metal-chelating properties. researchgate.net

In the context of antiviral activity, a hydroxyl group at the 5-position of the quinazolinone ring has been shown to be beneficial. The compound 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one displayed potent activity against both SARS-CoV-2 and MERS-CoV. nih.gov

The introduction of other oxygenated functional groups, such as a methoxy group, can also modulate activity. For instance, the antioxidant activity of monophenols is significantly enhanced by one or two methoxy substituents in the ortho position relative to the hydroxyl group. nih.gov

| Compound/Derivative Type | Oxygenated Functional Group(s) | Position(s) | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 2-phenylquinazolin-4(3H)-one | Hydroxyl group | Ortho or para on the phenyl ring | Required for antioxidant activity. | nih.govresearchgate.net |

| Dihydroxy-substituted quinazolinones | Two hydroxyl groups | One ortho or para to the other | Potent radical scavenging activity. | nih.gov |

| Quinazolinone with polyphenolic derivatives | Three phenolic hydroxyl groups | - | High antioxidant activity. | nih.gov |

| 2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | Hydroxyl group | Position 5 | Potent anti-SARS-CoV-2 and anti-MERS-CoV activity. | nih.gov |

| Monophenolic quinazolinones | Methoxy group(s) | Ortho to the hydroxyl group | Significantly enhanced antioxidant activity. | nih.gov |

Correlation of Specific Structural Modifications with Enhanced or Diminished Efficacy

The biological efficacy of this compound analogues can be significantly enhanced or diminished through specific structural modifications. These changes can alter the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Enhancement of Efficacy:

Substitution at Positions 2 and 3: Strategic substitution at the 2 and 3 positions of the quinazolinone ring can lead to distinct electronic environments, influencing lipophilicity and, consequently, biological activity. nih.govmdpi.com For instance, the introduction of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 is considered essential for antimicrobial activities. nih.gov

Halogenation: The introduction of halogens at specific positions often leads to enhanced potency. For example, 6-chloro-quinazolin derivatives have demonstrated good antitumor activities. nih.gov A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives also showed potent anti-hepatitis B virus activity. nih.gov

Side Chain Modifications: The nature of side chains attached to the quinazolinone core is crucial. For example, a compound with a 2-methoxyphenyl substitution along with a basic side chain displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.govmdpi.com

Diminishment of Efficacy:

Bulky Substituents: The introduction of bulky substituents in certain positions can lead to a loss of potency. In one study, bulkier substituents in a side chain resulted in a decrease in potency against several kinases. mdpi.com

Extension of Side Chains: Extending the length of a side chain can also diminish efficacy. In some cases, this increase in side chain length, especially when combined with a phenolic substituent on the quinazoline (B50416) ring, led to a complete loss of potency. mdpi.com

These findings underscore the importance of carefully considering the size, electronics, and position of substituents when designing new quinazolinone-based therapeutic agents.

| Structural Modification | Effect on Efficacy | Example/Observation | Reference |

|---|---|---|---|

| Strategic substitution at positions 2 and 3 | Enhanced | Creates distinct electronic environments, influencing lipophilicity and activity. | nih.govmdpi.com |

| Introduction of a substituted aromatic ring at position 3 and a methyl/thiol group at position 2 | Enhanced | Essential for antimicrobial activities. | nih.gov |

| Chlorination at position 6 | Enhanced | 6-chloro-quinazolin derivatives showed good antitumor activities. | nih.gov |

| 2-methoxyphenyl substitution with a basic side chain | Enhanced | Remarkable antiproliferative profile against many cancer cell lines. | nih.govmdpi.com |

| Introduction of bulkier substituents in a side chain | Diminished | Resulted in a loss of potency against several kinases. | mdpi.com |

| Extension of a side chain, especially with a phenolic substituent | Diminished | Led to a complete loss of potency in some cases. | mdpi.com |

Future Research Directions and Translational Perspectives for 2 Chloro 6 Hydroxyquinazolin 4 3h One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of 2-Chloro-6-hydroxyquinazolin-4(3H)-one from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient, scalable, and environmentally benign synthetic routes. While classical methods for quinazolinone synthesis, such as the Niementowski synthesis, exist, contemporary research is focused on greener and more versatile approaches. nih.gov

Future synthetic strategies should prioritize sustainability by employing methods that offer high atom economy and avoid harsh reagents or conditions. Promising avenues include:

Catalytic Approaches: The use of novel catalysts can significantly improve reaction efficiency and sustainability. For instance, bismuth-catalyzed oxidative condensation of 2-aminobenzamides with aldehydes under aerobic conditions in ethanol (B145695) has proven effective for 2-substituted quinazolinones and could be adapted. nih.gov Similarly, methods using CsOH for the aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles offer a highly atom-efficient route. rsc.org

Metal-Free Reactions: To minimize toxic metal waste, metal-free synthetic pathways are highly desirable. An organocatalytic approach using salicylic (B10762653) acid for the oxidative condensation of o-aminobenzylamines represents a practical and green alternative. frontiersin.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer, more controlled production, which is crucial for scaling up synthesis for further biological testing and potential commercialization. nih.gov

Below is a table comparing potential sustainable synthetic methods applicable to this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Bismuth Catalysis | Uses Bi(NO₃)₃·5H₂O as a cost-effective, non-toxic catalyst in ethanol. nih.gov | Mild conditions, high functional group tolerance, environmentally friendly solvent. |

| CsOH-Mediated Aerobic Oxidation | Employs air as the oxidant with a simple base promoter. rsc.org | High atom economy, avoids harsh oxidants, applicable to scale-up. |

| Organocatalysis | Utilizes metal-free catalysts like salicylic acid. frontiersin.org | Avoids metal contamination, environmentally benign, cost-effective. |

| Palladium-Catalyzed Cyclocarbonylation | Involves the reaction of o-iodoanilines with ketenimines under carbon monoxide. researchgate.net | Good to excellent yields for 2-alkyl-4(3H)-quinazolinones. researchgate.net |

Elucidation of Unexplored Molecular Mechanisms of Action

The biological activities of quinazolinone derivatives are diverse, ranging from anticancer to antimicrobial effects. nih.gov However, the specific molecular mechanisms of this compound remain largely unknown. Future research must focus on delineating how this compound exerts its biological effects at a molecular level.

Given the known activities of related quinazolinones, initial investigations could explore the following pathways:

Protein Kinase Inhibition: Many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function as protein kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a key feature of these inhibitors. biomedres.us Future studies should assess the inhibitory potential of this compound and its analogues against a panel of cancer-related kinases, including EGFR, VEGFR, and PI3K. nih.govbiomedres.us

Tubulin Polymerization Inhibition: Some 2-styrylquinazolin-4(3H)-ones have been identified as antimitotic agents that inhibit tubulin polymerization. acs.org The structural features of this compound warrant investigation into its potential effects on microtubule dynamics.

HDAC Inhibition: Quinazoline (B50416) derivatives have been designed as inhibitors of histone deacetylases (HDACs), which are crucial epigenetic regulators often dysregulated in cancer. exp-oncology.com.ua Screening for HDAC inhibition could reveal a novel mechanism of action.

DNA Repair Pathway Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a validated cancer target. biomedres.us The potential for 4-hydroxyquinazoline (B93491) derivatives to act as PARP inhibitors suggests this could be a fruitful area of investigation. mdpi.com

Identification and Validation of New Biological Targets

The structural features of this compound, particularly the halogen at position 6, suggest it could interact with a variety of biological targets. nih.gov A systematic approach is needed to identify and validate novel targets, which could expand its therapeutic applications beyond the currently known activities of the quinazolinone class.

Key research activities should include:

High-Throughput Screening: Unbiased screening of the compound against large panels of enzymes, receptors, and cell lines can rapidly identify potential biological activities and targets.

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct protein targets of the compound in a cellular context.

Phenotypic Screening: Evaluating the compound's effect on various cellular phenotypes (e.g., apoptosis, cell cycle arrest, autophagy) in different disease models (e.g., cancer, neurodegenerative disease, infectious agents) can provide clues to its mechanism and potential therapeutic utility. nih.gov

In Silico Target Prediction: Computational methods, including molecular docking and pharmacophore modeling, can predict potential binding targets based on the compound's structure, guiding experimental validation. researchgate.net

The table below lists potential biological targets for this compound based on the activities of related compounds.

| Target Class | Specific Examples | Rationale |

| Protein Kinases | EGFR, VEGFR-2, PI3K, JAK2-STAT3 nih.govbiomedres.usexp-oncology.com.ua | A well-established mechanism for many anticancer quinazolines. nih.gov |

| Cytoskeletal Proteins | Tubulin acs.org | A known target for some quinazolinone derivatives leading to antimitotic activity. |

| Epigenetic Modifiers | HDAC1, HDAC6 exp-oncology.com.ua | An emerging area for quinazolinone-based therapeutics. |

| DNA Repair Enzymes | Topoisomerase I/II, PARP-1 biomedres.usresearchgate.net | Inhibition of these targets is a key strategy in cancer therapy. |

| Microbial Enzymes | Hypoxanthine-guanine phosphoribosyltransferase nih.gov | Potential for developing novel antimicrobial agents. |

Rational Design and Synthesis of Highly Potent and Selective Analogues for Specific Therapeutic Areas

Once primary biological activities and targets are identified, the next critical step is the rational design and synthesis of analogues with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are fundamental to this process. acs.org

Key considerations for the design of novel analogues include:

Modification at Position 2: The chloro group at position 2 is a reactive handle that can be readily displaced by various nucleophiles (e.g., amines, thiols) to generate a library of diverse analogues. This position is crucial for modulating biological activity. nih.gov

Modification at Position 3: Substitution at the N3 position can significantly impact activity. For example, incorporating substituted aromatic rings at this position has been shown to be essential for antimicrobial effects. nih.gov

Role of the 6-Hydroxy Group: The hydroxyl group at position 6 can participate in hydrogen bonding with target proteins, potentially enhancing binding affinity. Its presence also offers a site for further functionalization to improve pharmacokinetic properties. SAR studies have shown that substitutions at position 6, including halogens, can enhance activity. nih.govresearchgate.net

Computational Modeling: In silico tools like quantitative structure-activity relationship (QSAR) and molecular docking can guide the design process by predicting the activity of virtual compounds, thereby prioritizing synthetic efforts. researchgate.net

By systematically exploring the chemical space around the this compound scaffold, it will be possible to develop highly potent and selective agents tailored for specific diseases, such as targeted cancer therapies or novel antibiotics.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-hydroxyquinazolin-4(3H)-one?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with chloro-substituted reagents. For example, a common approach uses 2-aminobenzamide derivatives reacted with chloroacetyl chloride under reflux in DMF, followed by selective hydroxylation at the 6-position. Modifications to this method include adjusting stoichiometry and reaction time to improve yields. Structural analogs, such as 3-(4-chlorophenyl)-2-thioquinazolin-4-ones, have been synthesized via similar protocols, highlighting the adaptability of this route .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and tautomeric forms (e.g., keto-enol tautomerism in the 4(3H)-one ring).

- IR : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches.

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns. X-ray crystallography, as demonstrated for analogs like 6-chloro-3-phenethyl-2-thioquinazolin-4(1H)-one, provides definitive structural confirmation .

Q. What biological activities are associated with structurally similar quinazolinones?

Analogous compounds exhibit antioxidant, antibacterial, and antitumor properties. For instance, 6-(2-chlorophenyl)-3-methylquinazolin-4(3H)-one derivatives showed significant antioxidant activity (P < 0.5), while 3-amino-6-iodo-2-methylquinazolin-4(3H)-one demonstrated antibacterial effects against Staphylococcus aureus .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Advanced optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control to avoid side reactions.

- Catalyst Use : Lewis acids (e.g., ZnCl) can accelerate cyclization.

- Real-Time Monitoring : TLC or HPLC to track intermediate formation and adjust conditions dynamically. Studies on 3-(4-chlorophenyl)-2-thioquinazolin-4-one synthesis emphasize the role of hydrogenation steps in reducing impurities .

Q. How do substituents influence the compound’s regioselectivity in functionalization reactions?

The chloro and hydroxy groups direct electrophilic substitution. For example, the 6-hydroxy group can act as a meta-director, while the 2-chloro substituent may sterically hinder adjacent positions. Computational modeling (e.g., DFT) paired with experimental validation, as seen in pyridazinylthioquinazolinone derivatives, helps predict reactivity patterns .

Q. How to resolve contradictions in crystallographic data for quinazolinone derivatives?

Contradictions often arise from twinning, disordered solvents, or incorrect space group assignments. Use:

- SHELXL : For robust refinement of high-resolution data, especially for small-molecule structures .

- WinGX Suite : To validate data-to-parameter ratios and detect twinning via PLATON . For example, the structure of 6-chloro-3-phenethyl-2-thioquinazolin-4(1H)-one was resolved with an R factor of 0.037 using SHELXL .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

- Systematic Substituent Variation : Modify the 2-chloro and 6-hydroxy groups with electron-withdrawing/donating groups.

- In Vitro Assays : Test against specific targets (e.g., kinases for antitumor activity). Analogous work on 6-iodo-quinazolinones demonstrated that pyridazinylthio derivatives enhance antitumor potency, suggesting similar strategies for this compound .

Q. How to address discrepancies in reported solubility or stability data?

Reproduce experiments under standardized conditions (e.g., pH, temperature) and verify purity via HPLC. For stability, conduct accelerated degradation studies (40°C/75% RH) and compare with analogs like 3-methyl-2-phenylquinazolin-4(3H)-one, which showed hydrolytic sensitivity at the 4-keto position .

Methodological Notes

- Crystallography : Prioritize high-resolution data (≤ 0.8 Å) for accurate refinement.

- Bioactivity Testing : Include positive controls (e.g., doxorubicin for antitumor assays) to contextualize results.

- Synthetic Challenges : Use protecting groups (e.g., acetyl for hydroxyl) to prevent unwanted side reactions during functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.